![molecular formula C22H23N3O5 B255008 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPH, is a chemical compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mécanisme D'action
DPH acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemical and Physiological Effects:
DPH has been shown to have a number of biochemical and physiological effects, including an increase in acetylcholine levels in the brain, an improvement in cognitive function and memory, and an increase in neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPH is its potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been shown to have a high degree of selectivity for acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on neuronal excitability and synaptic plasticity. However, one limitation of DPH is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on DPH. One area of interest is the development of new analogs of DPH that have improved pharmacological properties, such as longer half-lives or increased selectivity for acetylcholinesterase. Additionally, there is potential for DPH to be used in the treatment of neurological disorders, such as Alzheimer's disease, where there is a deficiency in acetylcholine. Finally, further research is needed to fully understand the mechanism of action of DPH and its potential therapeutic applications.
Méthodes De Synthèse
DPH can be synthesized using a variety of methods, including the reaction of 4-nitrobenzaldehyde with 1,3-dimethyl-2-amino propane, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-dimethylamino-2-propanol, followed by the addition of ethyl acetoacetate and subsequent cyclization.
Applications De Recherche Scientifique
DPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been used to investigate the effects of acetylcholine on neuronal excitability and synaptic plasticity.
Propriétés
Nom du produit |
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C22H23N3O5 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23N3O5/c1-23(2)13-6-14-24-19(15-9-11-17(12-10-15)25(29)30)18(21(27)22(24)28)20(26)16-7-4-3-5-8-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
Clé InChI |
WHLDLSSCVXFUHW-CZIZESTLSA-N |
SMILES isomérique |
C[NH+](C)CCCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C[NH+](C)CCCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
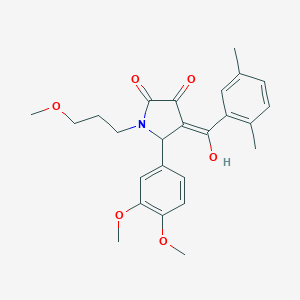
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
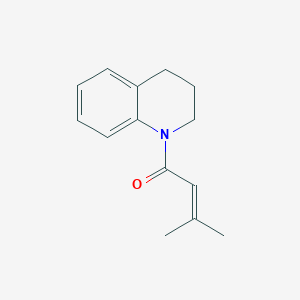
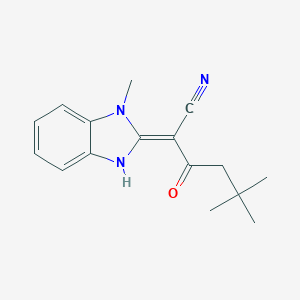
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
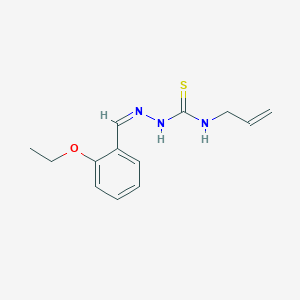
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)

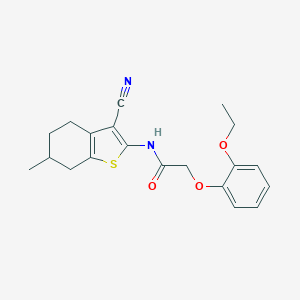
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)
